Ethyl 4-[(dimethylsulfamoyl)amino]benzoate
Description
Ethyl 4-[(dimethylsulfamoyl)amino]benzoate (CAS: 349422-01-1; Molecular formula: C₁₁H₁₆N₂O₄S; Molecular weight: 272.32 g/mol) is a sulfonamide derivative characterized by a benzoate ester core substituted with a dimethylsulfamoyl amino group at the para position . The compound’s structure (SMILES: CCOC(=O)C₁=CC=C(C=C₁)NS(=O)(=O)N(C)C) features:
- Ethyl ester moiety: Enhances lipophilicity, influencing bioavailability and membrane permeability.
- Dimethylsulfamoyl group: A polar sulfonamide substituent that may confer hydrogen-bonding capabilities, critical for interactions with biological targets such as enzymes or receptors . Its synthesis typically involves functionalizing ethyl 4-aminobenzoate with sulfamoylating agents, as seen in analogous pathways .
Properties
IUPAC Name |
ethyl 4-(dimethylsulfamoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-4-17-11(14)9-5-7-10(8-6-9)12-18(15,16)13(2)3/h5-8,12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLAKFDQDRUOPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(dimethylsulfamoyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol to form the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(dimethylsulfamoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various ester derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-[(dimethylsulfamoyl)amino]benzoate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 4-[(dimethylsulfamoyl)amino]benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Ethyl 4-(Carbamoylamino)Benzoate
- Structure : Replaces dimethylsulfamoyl with a carbamoyl (NH₂CONH-) group.
- Properties : Reduced steric hindrance and polarity compared to dimethylsulfamoyl derivatives.
- Activity : Exhibits moderate inhibition of aquaporin-3 (AQP3) and aquaporin-7 (AQP7), highlighting the importance of sulfonamide groups for enhanced potency .
Ethyl 4-[(Dimethylcarbamothioyl)Amino]Benzoate
- Structure : Substitutes sulfamoyl with a thiourea (dimethylcarbamothioyl) group.
- Synthesis: Prepared via reaction of ethyl 4-aminobenzoate with tetramethylthiuram disulfide (DTMT) .
- Applications : Demonstrates antitumor activity, with crystal structure studies confirming intermolecular hydrogen bonding (N–H⋯O) stabilizing its solid-state conformation .
Ethyl 4-[(Hydrazinylcarbonothioyl)Amino]Benzoate
- Structure : Incorporates a hydrazine-linked thiourea group.
Heterocyclic Analogues
Ethyl 4-(2-(1H-Benzo[d]Imidazol-2-yl Thio)Acetamido)Benzoate
Ethyl 4-([(4-Bromo-2-Formylphenoxy)Acetyl]Amino)Benzoate
- Structure: Contains a bromophenoxy-acetyl substituent.
Physical and Crystallographic Comparisons
Biological Activity
Ethyl 4-[(dimethylsulfamoyl)amino]benzoate, a sulfonamide derivative, has garnered interest in the scientific community for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its sulfonamide group, which plays a crucial role in its biological interactions. The compound can be represented as follows:
- Chemical Formula : C₁₁H₁₄N₂O₃S
- Molecular Weight : 258.31 g/mol
The presence of the dimethylsulfamoyl group enhances the compound's ability to interact with various biological targets, contributing to its pharmacological effects.
The mechanism of action involves the interaction of the sulfonamide group with specific enzymes and proteins, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or microbial growth.
- Protein Interaction : It can bind to proteins that modulate cellular responses, affecting signaling pathways.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been documented. In vitro studies demonstrate that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 70 |
| IL-6 | 200 | 90 |
This reduction indicates a potential role in managing inflammatory diseases.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
A study evaluated the efficacy of this compound against multi-drug resistant bacterial strains. Results showed that the compound effectively inhibited growth, suggesting its potential use in treating resistant infections . -
In Vivo Anti-inflammatory Study :
In an animal model of arthritis, administration of this compound resulted in a significant decrease in joint swelling and pain scores compared to control groups . Histopathological analysis revealed reduced infiltration of inflammatory cells. -
Mechanistic Insights :
Further investigations into the mechanism revealed that this compound inhibits NF-kB activation in immune cells, which is crucial for the transcription of inflammatory mediators .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
